2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol
Overview
Description
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is a chemical compound with the molecular formula C13H21NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethoxyphenethyl group, a methylamino group, and an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol typically involves the reaction of 3,4-dimethoxyphenethylamine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenyl)ethanol: Another related compound with distinct chemical properties.
Uniqueness
2-((3,4-Dimethoxyphenethyl)(methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-14(8-9-15)7-6-11-4-5-12(16-2)13(10-11)17-3/h4-5,10,15H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFASJSMGGEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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